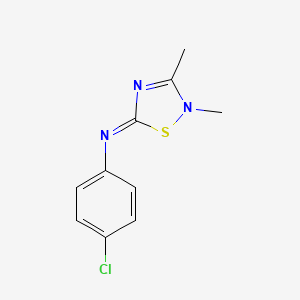

(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine

Description

Properties

CAS No. |

89476-27-7 |

|---|---|

Molecular Formula |

C10H10ClN3S |

Molecular Weight |

239.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C10H10ClN3S/c1-7-12-10(15-14(7)2)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 |

InChI Key |

SQNMTPGQJQWCBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC2=CC=C(C=C2)Cl)SN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. The reaction conditions may include:

Solvent: Common solvents like ethanol or methanol.

Catalyst: Acidic or basic catalysts to facilitate the reaction.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or continuous flow reactors: To ensure consistent quality and yield.

Purification steps: Such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Reduction Reactions

The imine group in the compound can undergo reduction. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are potential reagents, though specific conditions for this compound remain underexplored. Reduction would likely convert the imine (–N=) to a secondary amine (–NH–), altering biological activity.

| Reagent | Conditions | Outcome |

|---|---|---|

| NaBH₄ or LiAlH₄ | Not specified | Imine → Amine (hypothesized) |

Photochemical Reactions

Thiadiazole derivatives undergo photochemical ring contractions in the presence of singlet oxygen (¹O₂) . While not directly tested on this compound, analogous mechanisms suggest potential reactivity:

-

Mechanism : Irradiation generates ¹O₂ via energy transfer, leading to [3+2] cycloaddition with the thiadiazole ring. This forms an endoperoxide intermediate, followed by O–O bond cleavage and ring contraction .

-

Outcome : Formation of oxidized thiadiazole derivatives (e.g., sulfoxides or imides) .

| Conditions | Key Steps | Products |

|---|---|---|

| Visible light, ambient O₂ | ¹O₂ generation → Cycloaddition → Cleavage | Sulfoxide/imide-containing thiadiazoles |

Electrophilic Substitutions

The 4-chlorophenyl group may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct evidence is lacking. Analogous compounds show reactivity at the para position :

| Reaction | Reagent | Position | Hypothesized Product |

|---|---|---|---|

| Sulfonation | H₂SO₄, ClSO₃H | Para to Cl | Sulfonated aryl-thiadiazole derivative |

Biological Interactions

The compound’s thiadiazole scaffold is associated with enzyme/receptor binding:

-

Mechanism : Modulates biochemical pathways (e.g., kinase inhibition).

-

Outcome : Anticancer or antiviral activity (observed in structurally similar compounds) .

Thermal and Oxidative Stability

Stable under normal conditions but degrades under strong oxidants or prolonged heat. No decomposition products are reported.

Future Research Directions

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| 9d | S. aureus | 25 | Good antibacterial |

| 9e | E. coli | 25 | Good antibacterial |

| 11c | B. subtilis | <50 | Good antibacterial |

MAO Inhibition

The compound has also been studied for its potential as a monoamine oxidase (MAO) inhibitor. Compounds derived from thiadiazoles have demonstrated significant inhibitory activity against MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters .

Table 2: MAO Inhibition Potency

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| 6b | 0.060 ± 0.002 | Not reported |

| 6c | 0.241 ± 0.011 | Not reported |

Synthetic Approaches

The synthesis of (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine typically involves multi-step reactions that include cyclization and functional group modifications . The synthetic routes often employ nucleophilic substitutions to introduce the chlorophenyl group and acylation reactions to finalize the structure.

Case Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of various thiadiazole derivatives demonstrated that certain compounds exhibited promising antibacterial effects against Gram-positive bacteria. The introduction of different substituents on the thiadiazole ring was found to enhance activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological properties of thiadiazole derivatives revealed their potential as antidepressants through MAO inhibition. The study utilized computational methods to predict pharmacokinetic profiles and binding interactions with MAO isoenzymes, leading to the identification of several lead compounds for further development .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Stereochemical and Functional Group Variations

- (5E)-2-(4-Chlorophenyl)-N-methyl-3-phenyl-1,2,4-thiadiazol-5(2H)-imine :

- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :

Physicochemical Properties

Melting Points and Solubility

- Compound 8a : Melting point of 290°C, attributed to strong π-π stacking and hydrogen bonding from acetyl and benzamide groups .

- Compound 30 : Contains a methoxy group, which increases polarity and may enhance aqueous solubility compared to chloro-substituted analogues .

- 2,3-Bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5(2H)-imine :

Spectroscopic Features

- Imine vs. Amine Derivatives :

- Imines (e.g., target compound) show characteristic IR absorption near 1600–1650 cm⁻¹ for C=N stretching, while amines (e.g., 3ac) exhibit NH stretches around 3300–3500 cm⁻¹ .

- $^1$H NMR signals for imine protons (e.g., δ 7.64 ppm in Compound 9) differ markedly from amine protons (δ 11.17 ppm in 3ac) .

Reactivity in Cycloadditions and Functionalization

- 1,2,4-Thiadiazol-5(2H)-imines : Participate in [3+2] cycloadditions via the N=C–S quasi-1,3-dipole. Substituents like 4-chlorophenyl may modulate reactivity: electron-withdrawing groups enhance electrophilicity, while bulky groups (e.g., dimethyl) may sterically hinder reactions .

- Compound 8c : Features an ethyl ester group, enabling further functionalization (e.g., hydrolysis to carboxylic acids) for tailored applications .

Biological Activity

(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine can be represented as follows:

This compound features a thiadiazole ring substituted with a chlorophenyl group and two methyl groups, which may influence its biological properties.

1. Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial activities. Studies indicate that modifications in the thiadiazole structure can enhance these effects. For instance:

- A review highlighted that compounds with electron-donating groups like methyl and phenyl at specific positions on the thiadiazole ring exhibit increased antimicrobial activity compared to those with electron-withdrawing groups .

- In vitro studies demonstrated that related thiadiazole compounds displayed significant inhibition against various bacterial strains, suggesting that (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine may also possess similar properties.

2. Anticancer Activity

Recent research has focused on the anticancer potential of thiadiazole derivatives:

- A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .

- The presence of the chlorophenyl group in (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine could enhance its interaction with cellular targets involved in cancer proliferation.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-FU | MCF-7 | 6.80 ± 0.90 |

| 5b | HepG2 | 12.64 ± 0.47 |

| (5Z) | MCF-7 | TBD |

3. Anti-inflammatory Activity

Thiadiazoles have been reported to possess anti-inflammatory properties:

- Compounds with a similar structure have demonstrated significant inhibition of inflammatory mediators in various models . This suggests that (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine may also exhibit anti-inflammatory effects through modulation of cytokine production.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antidiabetic Activity : A study reported that certain thiadiazole derivatives exhibited significant α-amylase inhibition, indicating potential as antidiabetic agents . The structural modifications in (5Z) could enhance this activity.

- Anticonvulsant Activity : Thiadiazole compounds have been explored for their anticonvulsant effects. Research indicates that modifications to the thiadiazole ring can lead to increased efficacy against seizures .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5Z)-N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thiosemicarbazides with appropriate carbonyl derivatives, as demonstrated in analogous 1,2,4-thiadiazol-5(2H)-imine syntheses . Optimization involves adjusting solvent polarity (e.g., acetonitrile), base (e.g., triethylamine), and temperature (reflux conditions). For example, derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl) often require extended reaction times but yield 35–45% pure products after recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and imine tautomerism in this compound?

- Methodology : Use -NMR to detect tautomeric equilibria (e.g., amine/imine ratios via δ 10–13 ppm NH signals) . X-ray crystallography is definitive for Z/E configuration assignment, while IR spectroscopy identifies C=N stretches (~1600 cm) and thiadiazole ring vibrations . For ambiguous cases, variable-temperature NMR or DFT calculations can resolve dynamic tautomerism .

Q. How can chromatographic methods be tailored to separate and purify this compound from byproducts or isomers?

- Methodology : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) for initial purification. Reverse-phase HPLC (C18 column, methanol/water mobile phase) resolves polar impurities. For isomers, chiral columns (e.g., Chiralpak IA) or preparative TLC with dichloromethane/methanol (95:5) are effective .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [3+2] cycloadditions involving the thiadiazole-imine core?

- Methodology : The N=C–S moiety acts as a quasi-1,3-dipole, enabling cycloadditions with alkenes or alkynes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity based on frontier molecular orbital interactions. Experimental validation via kinetic studies (e.g., substituent effects on reaction rates) supports a concerted asynchronous mechanism .

Q. How does the 4-chlorophenyl substituent influence biological activity in disease models, such as cystic fibrosis (CFTR rescue) or antimicrobial assays?

- Methodology : The electron-withdrawing chloro group enhances metabolic stability and target binding (e.g., RNF5 E3 ligase inhibition in cystic fibrosis). Compare IC values of 4-chlorophenyl derivatives vs. methoxy or amino analogs in cell-based assays (e.g., CFTR maturation efficiency). SAR studies show >50% rescue activity at 10 µM for chloro derivatives, attributed to improved hydrophobic interactions .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP (≈3.2), solubility (<0.1 mg/mL), and CYP450 inhibition. Molecular docking (AutoDock Vina) against hERG channels assesses cardiotoxicity risks. In vitro assays (e.g., Ames test for mutagenicity) validate computational predictions .

Q. How can contradictions in reported biological data (e.g., varying IC values across studies) be resolved?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time) and validate compound purity via HPLC (>95%). Perform meta-analysis of literature data to identify outliers. For example, discrepancies in antimicrobial MIC values may arise from differences in bacterial strain susceptibility or compound aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.